molecular formula C10H14N2O3S B8048294 (R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide

(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide

Cat. No.: B8048294
M. Wt: 242.30 g/mol
InChI Key: PYWXCHYXPRACSZ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(4-Nitrophenyl) tert-butanesulfinamide is a chiral sulfinamide compound widely used in organic synthesis. It is known for its role as a chiral auxiliary and a reagent in asymmetric synthesis, particularly in the formation of carbon-nitrogen bonds. The presence of the nitrophenyl group and the tert-butanesulfinyl group imparts unique reactivity and selectivity to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-N-(4-Nitrophenyl) tert-butanesulfinamide can be synthesized through several methods. One common approach involves the reaction of ®-tert-butanesulfinamide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high enantiomeric purity.

Another method involves the direct sulfinylation of 4-nitroaniline with ®-tert-butanesulfinyl chloride. This reaction is usually carried out in an inert solvent like dichloromethane, with a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the synthesis of ®-N-(4-Nitrophenyl) tert-butanesulfinamide may involve optimized versions of the above methods, with considerations for cost, yield, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-Nitrophenyl) tert-butanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfinamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(4-Nitrophenyl) tert-butanesulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, ®-N-(4-Nitrophenyl) tert-butanesulfinamide is employed in the synthesis of chiral drugs. Its ability to induce chirality in target molecules makes it valuable in the production of enantiomerically pure pharmaceuticals.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of fine chemicals and intermediates. Its role as a chiral auxiliary helps in the production of high-value products with specific stereochemistry.

Mechanism of Action

The mechanism by which ®-N-(4-Nitrophenyl) tert-butanesulfinamide exerts its effects involves the formation of stable intermediates during chemical reactions. The sulfinyl group acts as a directing group, facilitating the formation of specific stereoisomers. The nitrophenyl group can participate in electronic interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(4-Nitrophenyl) tert-butanesulfinamide
  • ®-N-(4-Methylphenyl) tert-butanesulfinamide
  • ®-N-(4-Chlorophenyl) tert-butanesulfinamide

Uniqueness

®-N-(4-Nitrophenyl) tert-butanesulfinamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring specific electronic environments. Compared to its analogs, the nitro group enhances the compound’s reactivity and selectivity in various chemical transformations.

Properties

IUPAC Name

(R)-2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWXCHYXPRACSZ-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide
Reactant of Route 3
Reactant of Route 3
(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide
Reactant of Route 4
Reactant of Route 4
(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide
Reactant of Route 5
(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide
Reactant of Route 6
Reactant of Route 6
(R)-2-Methyl-N-(4-nitrophenyl)propane-2-sulfinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.